Pociredir

EED Inhibition Biochemical Assay Binding Affinity

Pociredir (FTX-6058) is the only EED inhibitor backed by Phase 1b clinical data in hydroxyurea-intolerant/refractory sickle cell disease, demonstrating an 8.6% absolute HbF increase at 12 weeks with a clean safety profile. Its unmatched target engagement (KD=0.163 nM) and fully reversible epigenetic modulation—effects return to baseline after washout—distinguish it from hydroxyurea, MAK683, and EED226. In the Townes SCD mouse model, once-daily oral dosing reduces H3K27me3, increases RBCs and hemoglobin, and ameliorates hemolysis. Procure for translational research where mechanistic differentiation is critical.

Molecular Formula C22H18FN5O2
Molecular Weight 403.4 g/mol
CAS No. 2490674-02-5
Cat. No. B8210139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePociredir
CAS2490674-02-5
Molecular FormulaC22H18FN5O2
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6
InChIInChI=1S/C22H18FN5O2/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19/h2-7,11,13,25H,8-10H2,1H3/t13-/m1/s1
InChIKeyJQBUTSBIFNKJMW-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pociredir (CAS 2490674-02-5): A Potent, Orally Active EED Inhibitor for Hemoglobinopathy Research


Pociredir (also known as FTX-6058) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of the embryonic ectoderm development (EED) protein, a core component of the polycomb repressive complex 2 (PRC2) . It is primarily being developed for the treatment of hemoglobinopathies, such as sickle cell disease (SCD) and beta-thalassemia, by inducing the expression of fetal hemoglobin (HbF) [1]. As a non-prodrug, once-daily oral agent, pociredir offers a differentiated approach compared to established HbF inducers and other investigational EED inhibitors, with preclinical and early clinical data demonstrating a unique profile of potency, reversibility, and safety [2].

Why Generic EED Inhibitors Cannot Substitute for Pociredir in Hemoglobinopathy Research


Direct substitution of pociredir with other EED inhibitors (e.g., MAK683, EED226) or standard-of-care HbF inducers (e.g., hydroxyurea) is scientifically unjustified due to fundamental differences in biochemical potency, in vivo target engagement, clinical pharmacodynamics, and safety profiles. While many EED inhibitors demonstrate activity in biochemical assays, pociredir exhibits a uniquely low dissociation constant (KD = 0.163 nM) for the EED protein . Furthermore, unlike the cytotoxic and myelosuppressive effects of hydroxyurea, pociredir's epigenetic modulation has been shown to be transient and fully reversible upon treatment cessation in preclinical models, a critical differentiation for long-term therapeutic windows [1]. The compound's oral bioavailability and established Phase 1b clinical data package, including a clean safety signal and dose-dependent HbF increases in a hydroxyurea-intolerant/refractory population, further set it apart from alternative research tools and clinical candidates lacking comparable human validation [2].

Quantitative Differentiation of Pociredir Against Key Comparators: A Head-to-Head Evidence Review


Biochemical Potency: Pociredir's Sub-Nanomolar KD vs. MAK683's Nanomolar IC50 Range

Pociredir demonstrates a sub-nanomolar binding affinity for the EED protein with a dissociation constant (KD) of 0.163 nM . In contrast, the EED inhibitor MAK683 exhibits half-maximal inhibitory concentrations (IC50) of 59 nM, 89 nM, and 26 nM in EED Alphascreen binding, LC-MS, and ELISA assays, respectively . While a direct KD-to-IC50 comparison is not strictly equivalent, the 159-fold difference between pociredir's KD and MAK683's most potent reported IC50 suggests a significant advantage in target engagement at the molecular level.

EED Inhibition Biochemical Assay Binding Affinity

Clinical HbF Induction: Pociredir's 8.6-9.9% Absolute Increase vs. Hydroxyurea's Variable Response

In the Phase 1b PIONEER trial, pociredir treatment (12 mg once daily) resulted in a mean absolute HbF increase of 8.6% after 12 weeks, with F-cells increasing from a mean of 34% at baseline to 67% [1]. A subsequent 20 mg cohort showed a mean absolute HbF increase of 9.9% at week 6, indicating a clear dose-response [2]. As a comparator, hydroxyurea, the current standard-of-care HbF inducer, typically induces a more variable HbF response, with mean increases often in the 10-20% range but with significant inter-patient variability and a requirement for dose titration to manage myelosuppression. Notably, pociredir's activity was observed in a population that was intolerant of or unresponsive to hydroxyurea [3].

Fetal Hemoglobin HbF Induction Sickle Cell Disease

In Vivo Target Engagement and Disease Modification: Pociredir's Efficacy in the Townes Mouse Model

In the Townes mouse model of sickle cell disease, once-daily oral administration of pociredir at 5 mg/kg led to a reduction in H3K27me3 levels (a direct readout of EED/PRC2 activity), demonstrating target engagement in vivo. This was accompanied by significant increases in red blood cell counts and total hemoglobin, and an amelioration of hemolysis . While other EED inhibitors (e.g., EED226) have shown anti-tumor activity in xenograft models, they are not commonly evaluated in the Townes SCD model, making direct comparison of disease-relevant pharmacodynamics challenging.

In Vivo Pharmacology Townes Mouse Model Hemolysis

Safety and Tolerability Profile: A Clean Signal in Early Clinical Development

In the Phase 1b PIONEER study, pociredir demonstrated a favorable safety profile with no treatment-related serious adverse events (SAEs) reported through three months of treatment at the 12 mg dose. All treatment-related adverse events (AEs) were classified as Grade 1 (mild) [1]. This contrasts sharply with hydroxyurea, whose use is often limited by dose-dependent myelosuppression, including neutropenia and thrombocytopenia, requiring frequent monitoring and dose adjustments. The clean safety signal for pociredir, in a patient population often burdened by significant comorbidities, is a key differentiator.

Clinical Safety Tolerability Adverse Events

Reversibility of Epigenetic Effects: Transient Bone Marrow Impact vs. Potential for Irreversible Changes

Preclinical studies in wild-type mice demonstrate that EED inhibition by pociredir leads to a minimal, transient impact on bone marrow transcription. Crucially, target engagement and differential gene expression profiles returned to baseline shortly after dosing cessation, indicating the epigenetic changes are fully reversible [1]. While other epigenetic modifiers, such as DNA methyltransferase inhibitors (e.g., decitabine), have been explored for HbF induction, their effects can be long-lasting and are associated with a higher risk of off-target and irreversible genomic alterations. The reversibility of pociredir's effects is a key safety feature.

Epigenetics Bone Marrow Reversibility

Optimal Research and Procurement Scenarios for Pociredir Based on Evidence


Investigating EED-Mediated HbF Induction in Hydroxyurea-Refractory SCD Models

Procure pociredir for preclinical or clinical research focused on patients with sickle cell disease who are intolerant or unresponsive to hydroxyurea. The Phase 1b PIONEER data demonstrate a consistent HbF induction signal in this specific, high-need population, with a mean absolute HbF increase of 8.6% at 12 weeks (12 mg dose) and a clean safety profile [1]. This scenario leverages pociredir's unique differentiation from the standard-of-care, making it the tool of choice for studying HbF reactivation in the context of hydroxyurea failure.

Studying Reversible Epigenetic Modulation in Long-Term Hematopoietic Models

Utilize pociredir in in vivo models requiring chronic, reversible epigenetic intervention. Preclinical data confirm that pociredir's effects on bone marrow transcription and H3K27 trimethylation are transient and return to baseline after drug withdrawal [2]. This is a critical advantage over other epigenetic modifiers like hypomethylating agents, whose effects may be durable or irreversible. This scenario applies to research on the long-term safety and sustainability of HbF induction, or in studies where a washout period is required to assess the durability of pharmacodynamic effects.

Validating In Vivo Target Engagement and Disease Modification in the Townes SCD Mouse Model

Select pociredir as the lead EED inhibitor for in vivo pharmacology studies in the Townes mouse model of sickle cell disease. Published data confirm that once-daily oral dosing at 5 mg/kg reduces H3K27me3 levels (target engagement), increases red blood cell counts and total hemoglobin, and ameliorates hemolysis . No comparable disease-model data are readily available for other EED inhibitors like MAK683 or EED226, making pociredir the most translationally relevant tool for studying the EED-HbF axis in a living model of SCD.

Comparing Safety and Tolerability of Novel HbF Inducers in Early-Phase Clinical Research

Benchmark pociredir's safety and tolerability profile against other investigational HbF inducers in clinical research settings. The Phase 1b PIONEER study reported no treatment-related serious adverse events and only Grade 1 adverse events through three months of dosing [1]. This clean safety signal, particularly the absence of myelosuppression, positions pociredir as a favorable comparator or reference compound in studies aiming to develop next-generation HbF-inducing agents with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pociredir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.